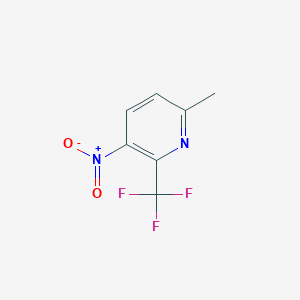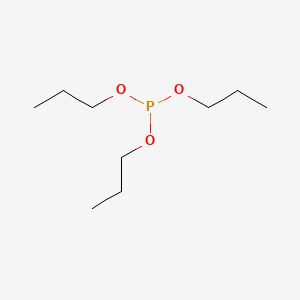
(2-Methoxy-5-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-5-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylpyridine.
Formylation: The 2-methoxy-5-methylpyridine undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters .
化学反应分析
Types of Reactions
(2-Methoxy-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form different derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formyl and carboxylic acid derivatives
Reduction: Various reduced derivatives
Substitution: Substituted pyridine derivatives
科学研究应用
(2-Methoxy-5-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
相似化合物的比较
Similar Compounds
(2-Methoxy-5-methylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-Methoxy-3-methylpyridine): The position of the methyl group affects its chemical properties and reactivity.
(2-Methoxy-5-ethylpyridine): The ethyl group introduces different steric and electronic effects compared to the methyl group.
Uniqueness
(2-Methoxy-5-methylpyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(2-methoxy-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-4,10H,5H2,1-2H3 |
InChI 键 |
WYOSXNJXIYQWEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)



![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)



